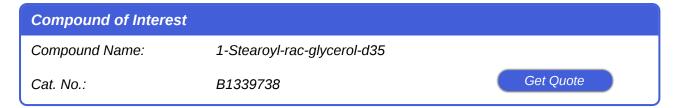


1-Stearoyl-rac-glycerol-d35: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol-d35 is a deuterated form of the monoglyceride 1-stearoyl-rac-glycerol. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate quantification of its non-labeled counterpart in complex biological matrices. Its use in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for precise measurement of endogenous 1-stearoyl-rac-glycerol, a key intermediate in lipid metabolism. This technical guide provides a comprehensive overview of **1-stearoyl-rac-glycerol-d35**, including its chemical properties, detailed experimental protocols for its use, and its relevance in metabolic pathways.

Core Concepts

1-Stearoyl-rac-glycerol is a monoacylglycerol composed of a glycerol backbone with a stearic acid molecule esterified at the rac-1 position. The "-d35" designation indicates that the 35 hydrogen atoms on the stearoyl chain have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes the molecule chemically almost identical to its natural counterpart but with a significantly higher mass. This mass difference is the key to its utility in mass spectrometry, where it can be easily distinguished from the endogenous, non-labeled compound.



The primary applications of **1-Stearoyl-rac-glycerol-d35** include:

- Internal Standard in Quantitative Analysis: By adding a known amount of the deuterated standard to a biological sample, the endogenous concentration of 1-stearoyl-rac-glycerol can be accurately determined. The deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, thus correcting for variations in sample preparation and analysis.[1]
- Metabolic Tracer: In metabolic flux analysis, 1-stearoyl-rac-glycerol-d35 can be introduced
 into a biological system to trace the metabolic fate of 1-monostearin.[1] By tracking the
 appearance of the deuterium label in downstream metabolites, researchers can elucidate
 metabolic pathways and rates of conversion.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Stearoyl-rac-glycerol and its deuterated analog are presented in the table below.

Property	1-Stearoyl-rac-glycerol	1-Stearoyl-rac-glycerol-d35
Synonyms	1-Monostearin, rac-Glycerol 1-stearate, DL- α -Stearin	1-Monostearin-d35, 2,3- dihydroxypropyl stearate-d35
Molecular Formula	C21H42O4	C21H7D35O4
Molecular Weight	358.56 g/mol	393.77 g/mol
Appearance	Solid	White to off-white solid
Solubility	Chloroform: 50 mg/mL, DMSO: 10 mg/mL (with sonication and heating)	DMSO: 20 mg/mL (with sonication)
Storage	Powder: -20°C	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Experimental Protocols



The following sections provide detailed methodologies for the use of **1-Stearoyl-rac-glycerol-d35** in the quantitative analysis of **1-stearoyl-rac-glycerol** in biological samples. These protocols are synthesized from established methods for lipid extraction and mass spectrometry analysis of monoglycerides.

Lipid Extraction from Biological Samples

This protocol is a composite of established methods for the extraction of lipids from biological matrices such as plasma, cells, or tissues.

Materials:

- Biological sample (e.g., plasma, cell pellet, tissue homogenate)
- 1-Stearoyl-rac-glycerol-d35 internal standard solution (in a suitable solvent like methanol or chloroform)
- Methanol (ice-cold)
- Chloroform
- Deionized water
- · Glass vials with PTFE-lined caps
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Plasma: Thaw frozen plasma samples on ice.
 - Cells: Use a cell pellet containing a known number of cells (e.g., 1-10 million).
 - Tissues: Homogenize a known weight of tissue in a suitable buffer.



- Internal Standard Spiking: To a glass vial, add a precise volume of the biological sample. Add
 a known amount of the 1-Stearoyl-rac-glycerol-d35 internal standard solution. The amount
 of internal standard should be in a similar concentration range as the expected endogenous
 analyte.
- Lipid Extraction (Modified Bligh-Dyer Method):
 - Add ice-cold methanol to the sample in a ratio of 2:1 (v/v) methanol to sample.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Add chloroform to the mixture to achieve a final solvent ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water (the water from the sample is included in this ratio).
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pasture pipette and transfer it to a new clean glass vial.
- Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., methanol/chloroform 1:1 for LC-MS or pyridine for GC-MS).

Quantitative Analysis by GC-MS

This protocol is adapted from methods for the analysis of saturated monoglycerides.

Materials:

- Reconstituted lipid extract
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine



• GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

- Derivatization:
 - To the reconstituted lipid extract in pyridine, add an excess of MSTFA with 1% TMCS.
 - Cap the vial tightly and heat at 70°C for 1 hour to convert the hydroxyl groups of the monoglycerides to their trimethylsilyl (TMS) ethers. This step increases the volatility of the analytes for GC analysis.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Gas Chromatography Conditions (Example):
 - Injector: Splitless, 280°C
 - Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
 - Ions to Monitor:
 - For endogenous 1-Stearoyl-rac-glycerol-TMS derivative.
 - For **1-Stearoyl-rac-glycerol-d35**-TMS derivative.
- Quantification:



- Integrate the peak areas of the selected ions for both the endogenous analyte and the deuterated internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the endogenous 1-stearoyl-rac-glycerol in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Quantitative Analysis by LC-MS/MS

This protocol is based on general lipidomics workflows.

Materials:

- Reconstituted lipid extract
- LC-MS/MS system with a reverse-phase C18 column
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

Procedure:

- LC-MS/MS Analysis:
 - Inject an aliquot of the reconstituted lipid extract into the LC-MS/MS system.
 - Liquid Chromatography Conditions (Example):
 - Column: C18, 2.1 x 100 mm, 1.8 μm particle size.
 - Flow Rate: 0.3 mL/min.
 - Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.



- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - For endogenous 1-Stearoyl-rac-glycerol: Monitor the transition from the precursor ion (e.g., [M+NH₄]+) to a characteristic product ion.
 - For 1-Stearoyl-rac-glycerol-d35: Monitor the transition from its corresponding precursor ion to the same characteristic product ion.
- Quantification:
 - The quantification process is the same as described for the GC-MS method, using the peak area ratios of the MRM transitions for the analyte and the internal standard.

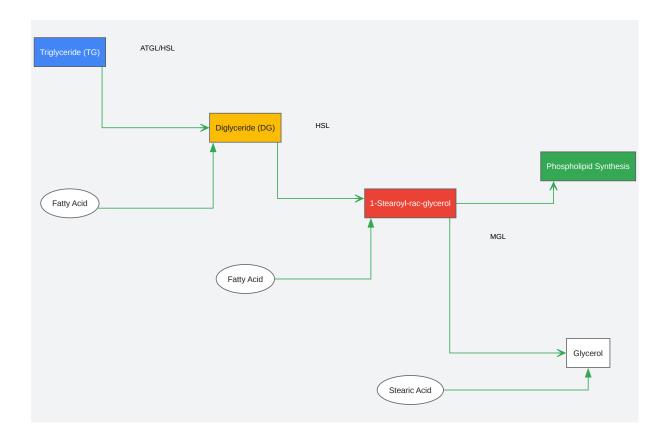
Signaling Pathways and Metabolic Context

1-Stearoyl-rac-glycerol is an intermediate in the metabolism of triglycerides and phospholipids. While not as extensively studied as a signaling molecule compared to other monoacylglycerols like 2-arachidonoylglycerol (2-AG), its levels can influence cellular processes through its role in lipid metabolic pathways.

Monoglyceride Metabolism

The diagram below illustrates the central role of monoglycerides in lipid metabolism.





Click to download full resolution via product page

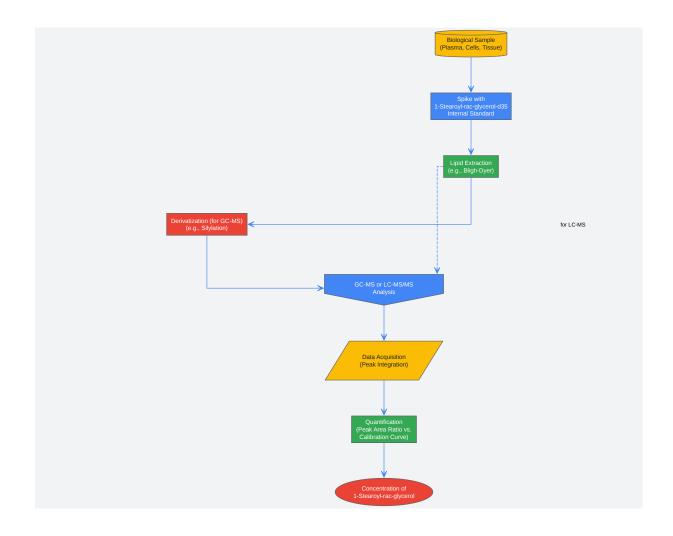
Caption: Metabolic pathway of monoglyceride synthesis and degradation.

This pathway highlights the sequential hydrolysis of triglycerides by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) to produce diglycerides and then monoglycerides. 1-Stearoyl-rac-glycerol is subsequently hydrolyzed by monoacylglycerol lipase (MGL) into glycerol and stearic acid. It can also serve as a precursor for the synthesis of other complex lipids like phospholipids.

Experimental Workflow for Quantitative Lipidomics

The following diagram outlines a typical workflow for a quantitative lipidomics experiment using **1-Stearoyl-rac-glycerol-d35**.





Click to download full resolution via product page

Caption: Workflow for quantitative analysis of 1-stearoyl-rac-glycerol.

This workflow illustrates the key steps from sample collection to the final determination of the analyte concentration, emphasizing the crucial role of the deuterated internal standard.

Conclusion

1-Stearoyl-rac-glycerol-d35 is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard enables the robust and accurate quantification of endogenous 1-stearoyl-rac-glycerol, providing valuable insights into



lipid metabolism in both health and disease. The experimental protocols and conceptual workflows presented in this guide offer a framework for the successful application of this stable isotope-labeled compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [1-Stearoyl-rac-glycerol-d35: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339738#what-is-1-stearoyl-rac-glycerol-d35]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com